(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid is a chemical compound with the molecular formula C14H11NO4S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry. This compound is characterized by the presence of a phenothiazine core with an acetic acid moiety attached to it, along with two sulfone groups (dioxido) on the phenothiazine ring.
Mechanism of Action
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been reported to exhibit various biological activities, including anticancer, antibacterial, antiplasmid, and multi-drug resistance (mdr) reversal activities .
Mode of Action
For instance, some phenothiazine derivatives have shown potent inhibitory activity against cancer cells .
Biochemical Pathways
Phenothiazine derivatives have been associated with various biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Phenothiazine derivatives have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid typically involves the oxidation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acetic anhydride in the presence of a catalyst, followed by oxidation using hydrogen peroxide or another suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid is unique due to the presence of both the acetic acid moiety and the sulfone groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBTXRIQWBBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.